3-Bromo-5-chloropyridine-2-carboxylic acid
Overview
Description
3-Bromo-5-chloropyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H3BrClNO2 and a molecular weight of 236.45 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a pyridine ring, along with a carboxylic acid functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloropyridine-2-carboxylic acid typically involves halogenation reactions. One common method is the bromination of 5-chloropyridine-2-carboxylic acid using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane, and the temperature is maintained to optimize the yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-chloropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Such as amines or thiols, used in substitution reactions to replace halogen atoms.
Major Products Formed:
Scientific Research Applications
3-Bromo-5-chloropyridine-2-carboxylic acid is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloropyridine-2-carboxylic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity to molecular targets, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
5-Bromo-2-chloropyridine: Shares a similar structure but lacks the carboxylic acid group.
3-Bromo-2-chloropyridine: Another related compound with different substitution patterns.
Uniqueness: 3-Bromo-5-chloropyridine-2-carboxylic acid is unique due to the combination of bromine, chlorine, and carboxylic acid functional groups on the pyridine ring. This unique structure allows for diverse chemical reactivity and makes it a versatile intermediate in various synthetic pathways .
Properties
IUPAC Name |
3-bromo-5-chloropyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-4-1-3(8)2-9-5(4)6(10)11/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWXGYGVXBPNHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672921 | |
Record name | 3-Bromo-5-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189513-50-5 | |
Record name | 3-Bromo-5-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80672921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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